molecular formula C18H18N2OS2 B2846252 N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1203019-45-7

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2846252
CAS RN: 1203019-45-7
M. Wt: 342.48
InChI Key: BZFJVYZNXCKBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a complex organic molecule. It contains a benzo[d]thiazole ring, which is a type of heterocyclic compound, and a thiophene ring, another type of heterocycle. These structures are often found in various pharmaceuticals and functional materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzo[d]thiazole ring attached to a cyclopentanecarboxamide via an amide linkage, and a thiophene ring also attached to the cyclopentanecarboxamide .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the amide linkage might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Anticancer Properties

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide and its derivatives have shown promising results in anticancer research. Studies have revealed the compound's effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, Ravinaik et al. (2021) synthesized a series of related compounds, which exhibited moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021). Similarly, Shams et al. (2010) synthesized heterocyclic derivatives from a related key precursor, showing significant antiproliferative activity in vitro against human cancer cell lines (Shams et al., 2010).

Antioxidant Activity

Research has also explored the antioxidant properties of benzothiazole derivatives. Cabrera-Pérez et al. (2016) designed and synthesized benzothiazole-isothiourea derivatives that exhibited significant free radical scavenging activity. One of the compounds showed protective effects against acetaminophen-induced hepatotoxicity, demonstrating the potential therapeutic applications of these compounds (Cabrera-Pérez et al., 2016).

Antihypertensive Activity

Compounds containing thiazole rings, akin to this compound, have been studied for their potential antihypertensive properties. Abdel-Wahab et al. (2008) synthesized derivatives with thiosemicarbazides, triazoles, and Schiff bases, which exhibited good antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

Antibacterial and Antifungal Activity

Research into the antibacterial and antifungal properties of thiazole derivatives has yielded positive results. Altundas et al. (2010) synthesized novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and related compounds, which showed comparable activity to known antibiotics against various pathogenic strains (Altundas et al., 2010).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Many drugs with similar structures target enzymes or receptors in the body .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or materials science, elucidating its mechanism of action in biological systems, and developing more efficient synthesis methods .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-12-19-14-11-13(6-7-15(14)23-12)20-17(21)18(8-2-3-9-18)16-5-4-10-22-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFJVYZNXCKBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.